molecular formula C24H20N4O4S B3475214 N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide

Cat. No.: B3475214
M. Wt: 460.5 g/mol
InChI Key: CYDLZQHGXODVMG-UHFFFAOYSA-N
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Description

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide is a complex organic compound known for its significant role in inhibiting necrosis. This compound is often referred to as necrosulfonamide and is recognized for its ability to block necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3-methoxypyrazine, which is then sulfonylated to form 3-methoxypyrazin-2-yl sulfonamide. This intermediate is then reacted with 4-aminophenyl-4-phenylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by specifically blocking necrosis downstream of RIP3 activation. It achieves this by covalently modifying cysteine residues on the mixed lineage kinase domain-like protein (MLKL), thereby preventing the formation of the necrosome complex. This inhibition halts the necrosis signaling pathway, effectively preventing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide is unique in its specific inhibition of MLKL, making it more potent than other necrosis inhibitors like Necrostatin-1. Its ability to covalently modify cysteine residues on MLKL sets it apart from other inhibitors that target different points in the necrosis pathway .

Properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-32-24-22(25-15-16-26-24)28-33(30,31)21-13-11-20(12-14-21)27-23(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16H,1H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDLZQHGXODVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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